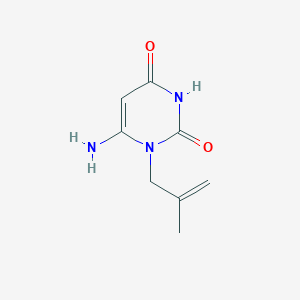
6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position and a 2-methyl-allyl group at the 1st position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and 2-methyl-allyl bromide.
Alkylation Reaction: The 2-methyl-allyl group is introduced to the pyrimidine ring through an alkylation reaction. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Amination Reaction: The amino group is introduced at the 6th position through an amination reaction. This can be achieved by reacting the intermediate compound with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.
Substitution: The amino and allyl groups can participate in substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The amino and allyl groups play a crucial role in its binding affinity and activity. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-amino-1-allyl-1H-pyrimidine-2,4-dione: Similar structure but lacks the methyl group on the allyl chain.
6-amino-1-(2-methyl-propyl)-1H-pyrimidine-2,4-dione: Similar structure but with a propyl group instead of an allyl group.
6-amino-1-(2-methyl-allyl)-1H-pyrimidine-2-thione: Similar structure but with a thione group instead of a dione group.
Uniqueness
6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the amino and 2-methyl-allyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
6-amino-1-(2-methylprop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h3H,1,4,9H2,2H3,(H,10,12,13) |
Clave InChI |
NHLFTJCLJHPGSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C(=CC(=O)NC1=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














